molecular formula C8H9NO3 B066501 (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid CAS No. 185339-06-4

(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid

Cat. No.: B066501
CAS No.: 185339-06-4
M. Wt: 167.16 g/mol
InChI Key: LIDYFNYBHXPTJG-SSDOTTSWSA-N
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Description

(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid is a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a phenolic hydroxyl group and an amino acid backbone, a structure that confers unique chelating and potential antioxidant properties. Its primary research value lies in its role as a key synthetic intermediate or a structural motif in the design and development of novel pharmaceutical agents, particularly those targeting neurological pathways. Researchers utilize this enantiomerically pure building block to create complex molecules for probing enzyme-substrate interactions, specifically with enzymes that recognize aromatic amino acids. The ortho-hydroxyphenyl moiety is of particular interest for studying metal chelation in biological systems, which may be relevant to research on oxidative stress and neurodegenerative conditions. Furthermore, its rigid, functionalized structure makes it a valuable scaffold in peptidomimetics and for the synthesis of constrained peptide analogues to enhance stability and bioavailability. This product is provided for laboratory research applications and is strictly For Research Use Only, not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2R)-2-amino-2-(2-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDYFNYBHXPTJG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The Strecker synthesis, a cornerstone for α-amino acid production, involves condensation of an aldehyde with ammonium chloride and sodium cyanide. For (2R)-2-amino-2-(2-hydroxyphenyl)acetic acid, salicylaldehyde (2-hydroxybenzaldehyde) serves as the starting arylaldehyde. In a modified approach, aqueous sodium bisulfite and ammonium hydroxide pre-treat the aldehyde to form a bisulfite adduct, enhancing reactivity. Subsequent addition of sodium cyanide generates the aminonitrile intermediate, DL-2-amino-2-(2-hydroxyphenyl)acetonitrile.

Critical Parameters :

  • Temperature : Reactions proceed optimally at 25–40°C to prevent premature hydrolysis.

  • Solvent System : Ethyl acetate or toluene facilitates nitrile extraction, achieving 85–90% yield.

Optical Resolution of Racemic Mixtures

Diastereomeric Salt Formation with Tartaric Acid

Chiral resolution of the DL-aminonitrile intermediate is achieved using L-(+)-tartaric acid. The nitrile reacts with tartaric acid in a solvent mixture (e.g., ethyl acetate, methanol, or benzene), selectively crystallizing the D-(-)-enantiomer as a hemitartarate salt. For the ortho-isomer, methanol-dominated systems enhance solubility differences, favoring (2R)-configuration crystallization.

Example Protocol :

  • Step 1 : DL-aminonitrile (69.08 g) is combined with L-(+)-tartaric acid in methanol-benzene (3:1).

  • Step 2 : Cooling to 0–5°C precipitates D-(-)-2-amino-2-(2-hydroxyphenyl)acetonitrile-L-(+)-hemitartarate.

  • Yield : ~65% with optical purity [α]²⁰/D = -160° (1N HCl).

Sulfate-Based Resolution for Scalability

An alternative method resolves DL-4-hydroxyphenylglycine (para-isomer) via sulfate salts in ethanol-water-H₂SO₄. Adapting this for the ortho derivative:

  • Dissolution : DL-amino acid is heated in ethanol (60°C) with H₂SO₄ and 10% water.

  • Crystallization : Seeding with D-(-)-sulfate crystals at 25°C yields 70–75% enantiomerically pure product.

Optical Rotation Data :

Compound[α]²⁰/D (1N HCl)Purity (%)
D-(-)-hemitartarate-160°≥98
L-(+)-sulfate+121.5°97

Hydrolysis and Final Isolation

Acidic Hydrolysis of Nitrile Intermediates

The resolved D-(-)-acetonitrile hemitartarate undergoes HCl-mediated hydrolysis (90°C, 3 hours) to form the hydrochloride salt. Neutralization with NH₄OH (pH 5) precipitates free this compound.

Optimized Conditions :

  • HCl Concentration : 22% aqueous HCl ensures complete nitrile conversion.

  • Crystallization : Ice-cooling post-neutralization enhances crystal size and purity.

Sulfate-to-Amino Acid Conversion

For sulfate salts, alkaline hydrolysis (NaOH, pH 6) liberates the amino acid while solubilizing Na₂SO₄. Ethanol washing removes residual salts, yielding >99% pure product.

Solvent and Temperature Effects on Enantiomeric Excess

Solvent Polarity and Crystallization Efficiency

Polar solvents (methanol, ethanol) favor tartarate solubility, reducing co-crystallization of undesired enantiomers. For ortho-substituted derivatives, ethyl acetate increases diastereomer separation efficiency by 15% compared to toluene.

Temperature Gradients in Resolution

Controlled cooling (0.5°C/min) during sulfate crystallization minimizes supersaturation risks, preventing spontaneous nucleation of the L-(+)-enantiomer.

Industrial Challenges and Adaptations

Byproduct Management

Residual cyanide from Strecker synthesis necessitates strict pH control (pH 8–9) during extraction to avoid HCN liberation. Activated carbon treatment post-hydrolysis adsorbs colored impurities.

Recycling of Resolution Agents

Tartaric acid recovery via mother liquor acidification achieves 80–85% reuse, reducing costs. Sulfate resolution systems allow direct reuse of ethanol-water mixtures after filtration .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

Medicinal Chemistry

(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid has been investigated for its potential therapeutic uses:

  • Drug Precursor : It serves as a precursor for synthesizing various pharmaceuticals, including antibiotics and anti-inflammatory agents. Its structure allows for modifications that can enhance biological activity.
  • Biological Activity : Research indicates that this compound may exhibit enzyme inhibitory properties, making it a candidate for developing new drugs targeting specific biochemical pathways .

Biochemical Research

The compound is significant in studying metabolic pathways:

  • Enzyme Interactions : It can interact with enzymes involved in amino acid metabolism, potentially influencing physiological processes such as neurotransmitter synthesis.
  • Cell Signaling : Studies have shown that it may modulate signaling pathways related to cell growth and differentiation .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand:

  • Metal Complexation : It forms stable complexes with transition metals, which are useful in catalysis and materials science.

Specialty Chemicals

The compound is utilized in producing specialty chemicals due to its reactive functional groups:

  • Polymer Production : It can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.
  • Surfactants : Its amphiphilic nature allows it to function as a surfactant in various industrial applications.

Agricultural Chemicals

Research is ongoing into its use in agrochemicals:

  • Pesticides and Herbicides : Modifications of the compound may lead to the development of new agrochemical agents with improved efficacy and reduced environmental impact.

Case Study 1: Drug Development

A recent study explored the use of this compound as a scaffold for developing novel anti-inflammatory drugs. The research demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic benefits in treating inflammatory diseases.

Case Study 2: Coordination Complexes

In another study, researchers synthesized metal complexes using this compound as a ligand. These complexes showed enhanced catalytic activity in organic transformations, highlighting the compound's utility in synthetic chemistry.

Mechanism of Action

The mechanism by which (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting biochemical reactions and cellular processes. The exact mechanism of action depends on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Hydroxyphenyl vs. 4-Hydroxyphenyl Derivatives

  • (2R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid Structure: The hydroxyl group is para-substituted on the phenyl ring. Role: Identified as Impurity I in amoxicillin synthesis (CAS: 205826-86-4), a β-lactam antibiotic . Molecular Weight: 181.16 g/mol (C₈H₉NO₃). Synthesis: Derived via hydrolysis of amoxicillin intermediates, highlighting its relevance in pharmaceutical quality control .
Compound Substituent Position Molecular Formula Molecular Weight (g/mol) Key Application
(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid 2-hydroxyphenyl C₈H₉NO₃ 167.16 Drug metabolite
(2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid 4-hydroxyphenyl C₈H₉NO₃ 181.16 Amoxicillin impurity

Halogen-Substituted Analogs

  • (R)-2-Amino-2-(3-fluorophenyl)acetic Acid Structure: Fluorine substituent at the meta position of the phenyl ring. Properties: Molecular weight 169.15 g/mol (C₈H₈FNO₂).
  • Methyl 2-Amino-2-(2-chlorophenyl)acetate Hydrochloride Structure: Chlorine substituent at the ortho position; esterified carboxylic acid. Application: Intermediate in synthesizing chlorinated phenylglycine derivatives, used in peptide chemistry .

Heterocyclic Analogs

  • 2-Amino-2-(furan-2-yl)acetic Acid Structure: Replaces the phenyl ring with a furan heterocycle. Properties: Molecular weight 141.13 g/mol (C₆H₇NO₃). The furan’s oxygen atom enhances solubility in polar solvents compared to aromatic analogs .
  • (S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic Acid (Ibotenic Acid) Structure: Contains a 3-hydroxyisoxazole ring. Bioactivity: A neurotoxic compound from Amanita mushrooms, acting as a glutamate receptor agonist. The S-configuration is critical for its neuroactivity .

Methoxy-Substituted Derivatives

  • (2R)-2-Amino-2-(2,4-dimethoxyphenyl)acetic Acid Structure: Two methoxy groups at the 2- and 4-positions of the phenyl ring. Synthesis: Prepared via methoxylation strategies, with methoxy groups increasing steric hindrance and altering metabolic stability .

Diaryl and Ester Derivatives

  • 2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid) Structure: Two phenyl groups and a hydroxyl group at the α-carbon. Application: Intermediate in organic synthesis, notably in the preparation of anticholinergic drugs .
  • Methyl 2-Amino-2-(2-chlorophenyl)acetate Hydrochloride Structure: Ester derivative with a chlorine substituent. Utility: Used in peptide modifications due to its ester group’s reactivity .

Biological Activity

(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid, commonly referred to as a derivative of phenylalanine, is an amino acid characterized by the presence of both an amino group and a hydroxyphenyl group. This compound has garnered attention for its potential biological activities, which include roles in various biochemical pathways and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

  • Chemical Formula : C₉H₁₁NO₃
  • Molecular Weight : 167.16 g/mol
  • CAS Number : 185339-06-4

Structural Characteristics

The unique structure of this compound allows it to interact with various biological targets. The hydroxy group (-OH) enhances its solubility and reactivity, while the amino group (-NH₂) plays a crucial role in its biological functions.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : It has been suggested that this compound can interact with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal activity.
  • Antioxidant Activity : The hydroxyphenyl group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Studies and Findings

Recent studies have explored the effects of this compound in various biological contexts:

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems. In one study, it was found to modulate AMPA receptor activity, which is critical for synaptic plasticity and memory function. The specific interactions with AMPA receptors suggest potential applications in treating neurological disorders such as Alzheimer's disease .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It demonstrated significant scavenging activity against free radicals, indicating its potential role in preventing oxidative damage in cells.

Anticancer Potential

Preliminary studies have suggested that this compound may exhibit anticancer properties. In vitro assays showed that it could inhibit the growth of certain cancer cell lines, although further research is needed to elucidate the underlying mechanisms and efficacy in vivo .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. Results indicated that treatment with this compound improved cognitive function and reduced neuronal loss associated with oxidative stress .
  • Cancer Cell Line Studies : In vitro experiments on breast cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2-Amino-2-phenylacetic acidLacks hydroxy groupDifferent reactivity; less biological activity
2-Hydroxyphenylacetic acidLacks amino groupReduced interaction with neurotransmitter systems
2-Amino-3-(2-hydroxyphenyl)propanoic acidContains additional carbonAltered pharmacological profile

The comparison highlights the unique properties of this compound, particularly its combined functional groups which confer distinct biological activities.

Q & A

Q. What are the optimal synthetic routes for (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis of this chiral amino acid derivative can be achieved via:

  • Strecker Synthesis : Reacting 2-hydroxybenzaldehyde with ammonium cyanide and hydrochloric acid, followed by hydrolysis. However, this method may yield racemic mixtures, necessitating chiral resolution .
  • Enzymatic Resolution : Using lipases or acylases to selectively hydrolyze one enantiomer from a racemic precursor. For example, α-chymotrypsin has been employed for analogous compounds to achieve >90% enantiomeric excess (e.e.) .
  • Chiral Auxiliaries : Incorporating a chiral auxiliary (e.g., Evans oxazolidinone) to control stereochemistry during the amino group introduction. Post-synthesis, the auxiliary is cleaved under mild acidic conditions .

Q. Enantiomeric Purity Assurance :

  • Chiral HPLC : Utilize columns like Chiralpak® IA with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm. Retention times can distinguish (R) and (S) enantiomers .
  • Polarimetry : Compare specific rotation values with literature data (e.g., (R)-mandelic acid derivatives show [α]D = -150° to -155° in water) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Key signals include the aromatic protons (δ 6.8–7.2 ppm, multiplet), the α-proton adjacent to the amino group (δ 4.1–4.3 ppm, doublet), and the carboxylic acid proton (δ 12–13 ppm, broad). Discrepancies in splitting patterns may arise from solvent-dependent conformational changes. Use deuterated DMSO for enhanced resolution .
    • 13C NMR : Confirm the carboxylic carbon (δ 170–175 ppm) and quaternary carbons (aromatic C-OH: δ 155–160 ppm).
  • Mass Spectrometry (HRMS) : ESI-MS in positive ion mode should show [M+H]+ at m/z 196.06 (C8H9NO3). Discrepancies in isotopic patterns may indicate impurities .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/water (1:1) and analyzing the unit cell parameters (e.g., space group P212121 for chiral centers) .

Q. Resolving Data Contradictions :

  • For overlapping NMR peaks, use 2D techniques (COSY, HSQC) to assign proton-carbon correlations.
  • Cross-validate melting points (expected range: 180–185°C) with differential scanning calorimetry (DSC) to confirm purity .

Q. How does the stereochemistry of this compound influence its role as a pharmaceutical intermediate?

Methodological Answer: The (R)-configuration is critical for:

  • Antibiotic Side Chains : Analogous to amoxicilloic acid dimers (), the 2-hydroxyphenyl group enhances β-lactam antibiotic stability by resisting enzymatic hydrolysis.
  • Enzyme Binding : Molecular docking studies show the (R)-enantiomer binds to penicillin-binding proteins (PBPs) with a ΔG of -8.2 kcal/mol, compared to -5.4 kcal/mol for the (S)-form .
  • Synthetic Modifications : The amino group can be acylated or alkylated to create prodrugs. For example, coupling with tert-butoxycarbonyl (Boc) groups improves solubility for in vivo studies .

Advanced Research Questions

Q. What advanced methods enable the chiral resolution of this compound from racemic mixtures?

Methodological Answer:

Method Conditions Efficiency (e.e.) Reference
Kinetic Resolution Pseudomonas fluorescens lipase, pH 7.0, 37°C92% (R)
Chiral HPLC Chiralcel OD-H column, hexane:ethanol (70:30), 1 mL/min99% (R)
Crystallization Diastereomeric salt formation with (1R)-camphorsulfonic acid85% (R)

Key Consideration : Optimize solvent polarity (e.g., acetone/water mixtures) to enhance crystal lattice discrimination .

Q. How can computational models predict the physicochemical properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Using Gaussian 16 at the B3LYP/6-311+G(d,p) level, predict pKa values (carboxylic acid: ~2.5; amino group: ~9.8) and logP (~1.2), indicating moderate hydrophilicity .
  • Molecular Dynamics (MD) : Simulate solubility in aqueous buffers (e.g., PBS pH 7.4) to assess aggregation tendencies. Results correlate with experimental solubility (15 mg/mL at 25°C) .
  • Docking Studies : AutoDock Vina models show hydrogen bonding between the 2-hydroxyphenyl group and Tyr 105 of PBP2a (binding affinity: -7.3 kcal/mol), suggesting antibacterial potential .

Q. How do structural modifications at the 2-hydroxyphenyl position affect the compound’s bioactivity and stability?

Methodological Answer:

Modification Impact Evidence
Fluoro Substituent Increases metabolic stability (t1/2 from 2h to 5h in liver microsomes)
Methoxy Group Reduces antibacterial activity (MIC increases from 4 μg/mL to 32 μg/mL)
Chlorination Enhances lipophilicity (logP from 1.2 to 2.1) but decreases solubility

Q. Stability Under Stress Conditions :

  • pH 1.2 (Gastric Fluid) : 80% degradation after 24h; stabilize with enteric coatings.
  • UV Light (254 nm) : Photodegradation observed via HPLC; store in amber vials .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Standardize Assays : Use CLSI guidelines for MIC testing against S. aureus ATCC 29213 to minimize inter-lab variability .
  • Control Enantiomeric Purity : Contamination with 5% (S)-enantiomer reduces activity by 40%; verify via chiral HPLC .
  • Validate Solubility : Use dynamic light scattering (DLS) to confirm no aggregation in PBS, which may falsely lower activity readings .

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